N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide
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Overview
Description
“N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide” is a complex organic compound. It contains a quinoline moiety, a pyridine ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring .
Molecular Structure Analysis
The compound has a molecular formula of C22H16N6OS . It contains a quinoline moiety, a pyridine ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring . The geometry optimization of the molecular structure of similar compounds has been carried out .
Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 119.1±0.5 cm3, and a polar surface area of 113 Å2 . It also has several freely rotating bonds .
Scientific Research Applications
Heterocyclic Amines (HCAs) in Scientific Research
Heterocyclic amines, formed during the cooking of meat and fish, have been studied for their genotoxicity and potential carcinogenicity. Research has focused on understanding the metabolism and formation of macromolecular adducts by HCAs in humans and rodents. One study utilized accelerator mass spectrometry (AMS) to measure protein and DNA adduct formation by low doses of MeIQx and PhIP, two well-known HCAs, comparing adduct levels formed in humans to those in rodents. This research suggests differences in metabolite profiles between humans and rodents, indicating that human models might respond differently to HCA exposure than rodent models (Turteltaub et al., 1999).
Quinoline Derivatives in Therapeutic Research
Quinoline derivatives, such as Linomide (quinoline-3-carboxamide), have been explored for their immunomodulatory properties. Linomide, for instance, has been investigated in the treatment of secondary progressive multiple sclerosis (MS) and has shown promising results in reducing disease progression and the appearance of new lesions in MRI scans. This points to the potential of quinoline derivatives in modifying immune responses and treating autoimmune diseases (Karussis et al., 1996).
Future Directions
Properties
IUPAC Name |
N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N7O/c34-26(23-11-10-17-5-1-2-9-21(17)29-23)28-20-8-3-6-18(15-20)22-12-13-24-30-31-25(33(24)32-22)19-7-4-14-27-16-19/h1-16H,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBFYNCPVLSGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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